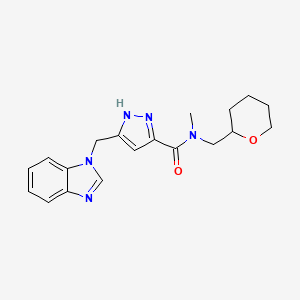![molecular formula C26H20N4O4 B6005659 2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6005659.png)
2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of certain enzymes, which play a crucial role in the progression of various diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Moreover, it has also been found to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to have various biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Moreover, it has also been found to reduce the proliferation of cancer cells and induce apoptosis. Additionally, it has been found to improve glucose tolerance and reduce insulin resistance, making it a potential treatment for diabetes.
实验室实验的优点和局限性
The advantages of using 2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments include its potential applications in various scientific research fields, including anti-inflammatory, anti-cancer, and anti-diabetic research. Moreover, the compound has been found to be relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water, which may affect its bioavailability.
未来方向
There are several future directions for 2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One of the potential directions includes the development of more efficient and cost-effective synthesis methods. Moreover, the compound's potential applications in the treatment of Alzheimer's disease and other neurodegenerative diseases need to be further explored. Additionally, the compound's potential use as a therapeutic agent for other diseases, such as cardiovascular diseases and autoimmune diseases, needs to be studied further. Finally, the compound's potential toxicity and bioavailability need to be further investigated to ensure its safety and efficacy in clinical trials.
Conclusion:
2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. The compound has potential applications in anti-inflammatory, anti-cancer, and anti-diabetic research and has been found to inhibit the activity of certain enzymes involved in the progression of various diseases. The compound's potential limitations and future directions need to be further explored to ensure its safety and efficacy in clinical trials.
合成方法
The synthesis of 2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been achieved through various methods. One of the most commonly used methods involves the reaction of 4-nitrophenylhydrazine with 2-(4-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain the desired compound.
科学研究应用
2-(4-methoxybenzyl)-5-(4-nitrophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been found to inhibit the activity of certain enzymes, which are involved in the progression of various diseases. Moreover, it has also been studied for its potential use in the treatment of Alzheimer's disease.
属性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-(4-nitrophenyl)-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4/c1-34-21-13-7-17(8-14-21)15-23-25(19-5-3-2-4-6-19)26-27-22(16-24(31)29(26)28-23)18-9-11-20(12-10-18)30(32)33/h2-14,16,28H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPCIYUGUIPSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6088829 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B6005582.png)
![4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}morpholine](/img/structure/B6005587.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6005594.png)
![2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-1-butanol](/img/structure/B6005597.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)cyclohexanecarboxamide](/img/structure/B6005602.png)

![N-[1-(4-fluorophenyl)propyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6005615.png)

![2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B6005631.png)
![N-methyl-1-(3-phenylpropyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6005652.png)

![5-(2-bromobenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6005663.png)
![ethyl 4-[({[5-(4-chlorophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6005669.png)
![N-(2-ethylphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6005681.png)